1-Bromo-8-phenylnaphthalene

Descripción general

Descripción

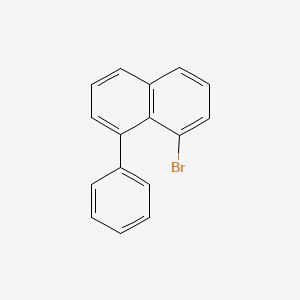

1-Bromo-8-phenylnaphthalene is an organic compound with the molecular formula C₁₆H₁₁Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a phenyl group at the eighth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-8-phenylnaphthalene can be synthesized through a multi-step process. One common method involves the bromination of 8-phenylnaphthalene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-8-phenylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Heck reactions, forming new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or DMF (dimethylformamide).

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as phenyl ethers or amines.

Coupling Reactions: Biaryl compounds or other complex aromatic structures.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

1-Bromo-8-phenylnaphthalene is primarily utilized as a building block in synthetic organic chemistry. It serves as a precursor for various complex molecules through reactions such as:

- Buchwald-Hartwig Coupling : This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of various amines. For instance, research demonstrated that this compound could be coupled with vicinal benzene diamines to produce N,N-protected diamino products, although initial attempts yielded complex mixtures with low conversion rates .

- Suzuki Coupling : This method allows for the formation of biaryl compounds. The compound can undergo Suzuki coupling reactions to form more complex structures, which are crucial in developing pharmaceuticals and advanced materials .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Buchwald-Hartwig | N,N-diamino derivatives | ~39% | |

| Suzuki Coupling | Biaryl compounds | Variable | |

| Cross-Coupling | Chiral phosphine ligands | 47% |

Materials Science Applications

In materials science, this compound is explored for its potential in developing novel materials with specific optical and electronic properties. The compound has been investigated for:

- Fluorescent Materials : Its derivatives exhibit fluorescence properties that are useful in creating sensors and light-emitting devices. The ability to modify its structure allows for tuning these properties for specific applications .

- Chiral Materials : The compound's role in synthesizing chiral ligands has been highlighted in recent studies. These ligands are essential in asymmetric catalysis, which is pivotal for producing enantiomerically pure compounds in pharmaceuticals .

Medicinal Chemistry Applications

The medicinal chemistry field leverages this compound for synthesizing biologically active compounds. Notable applications include:

- Drug Development : Compounds derived from this compound have shown potential as therapeutic agents due to their structural similarity to known drugs. They can serve as templates for developing new pharmacological agents targeting various diseases .

- Anticancer Research : Research indicates that derivatives of this compound may possess anticancer properties, making them candidates for further investigation in cancer therapeutics .

Case Study 1: Synthesis of Chiral Phosphine Ligands

A study focused on the synthesis of chiral phosphine ligands using this compound demonstrated the compound's utility in creating stable ligands that can be recycled in catalytic processes. The research reported high yields and stability at room temperature, indicating its potential application in green chemistry practices .

Case Study 2: Fluorescent Sensor Development

Another investigation explored the use of derivatives of this compound in developing fluorescent sensors capable of detecting specific ions or molecules. The study highlighted the tunable fluorescence properties of these derivatives, making them suitable for environmental monitoring applications .

Mecanismo De Acción

The mechanism of action of 1-Bromo-8-phenylnaphthalene largely depends on the specific reactions it undergoes. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds through the action of palladium catalysts. The phenyl and naphthalene rings provide a stable framework that can participate in various chemical transformations.

Comparación Con Compuestos Similares

1-Bromonaphthalene: Similar structure but lacks the phenyl group at the eighth position.

2-Bromo-8-phenylnaphthalene: Bromine atom is at the second position instead of the first.

8-Phenylnaphthalene: Lacks the bromine atom, only has the phenyl group at the eighth position.

Uniqueness: 1-Bromo-8-phenylnaphthalene is unique due to the specific positioning of the bromine and phenyl groups, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these substituents allows for selective reactions and the formation of complex structures in organic synthesis.

Actividad Biológica

1-Bromo-8-phenylnaphthalene (C16H11Br) is a compound with notable biological activities, particularly in the context of its interactions with estrogen receptors and its potential antibacterial properties. This article synthesizes the current understanding of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a naphthalene backbone substituted with a bromine atom and a phenyl group. Its molecular formula is C16H11Br, with a molecular weight of 283.17 g/mol. The structure can be represented using SMILES notation as BrC1=C2C(=CC=C1)/C=C\C=C/2C1=CC=CC=C1 .

Estrogenic Activity

Recent studies have identified this compound as an estrogen receptor modulator. Compounds of this class can interact with estrogen receptors (ERs), which are critical for regulating various physiological processes through gene transcription modulation. The mechanism involves ligand binding, receptor dimerization, and subsequent activation of gene transcription either through direct DNA binding or interaction with other transcription factors .

Key Findings:

- Estrogen Receptor Interaction : The compound exhibits potential as an estrogenic agent, influencing gene expression related to reproductive health .

- Mechanism of Action : Upon binding to ERs, these compounds can alter transcriptional activities that may lead to physiological changes in target tissues.

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Enterococcus species. Research indicates that certain derivatives of phenyl-naphthalenes exhibit significant antibacterial properties.

Antibacterial Activity Data:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | MIC = 0.5 µg/mL |

| Derivative A | Methicillin-resistant Staphylococcus aureus (MRSA) | Less active than MSSA |

| Derivative B | Vancomycin-resistant Enterococcus (VRE) | Minimal activity observed |

These findings suggest that while this compound shows promise against MSSA, its efficacy diminishes against resistant strains like MRSA and VRE .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Efficacy : A detailed investigation into the antibacterial properties of various substituted naphthalenes found that this compound derivatives displayed varying degrees of activity against MSSA and MRSA. The most active derivative showed an MIC of 0.5 µg/mL against MSSA, while others were significantly less effective against MRSA and VRE .

- Estrogenic Activity Assessment : Research focused on the estrogenic potential of substituted phenyl-naphthalenes indicated that compounds similar to this compound could modulate estrogen receptor activity, suggesting potential applications in hormone-related therapies .

Propiedades

IUPAC Name |

1-bromo-8-phenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDCSUBWYJYEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.